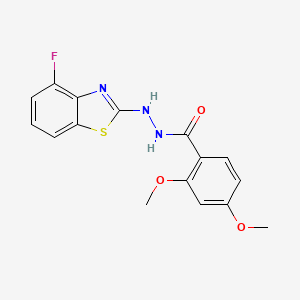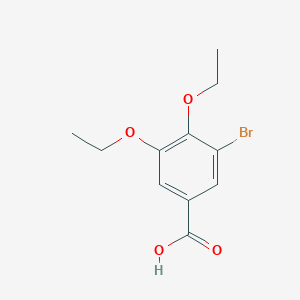![molecular formula C16H11BrClN3O2S B2493134 (5-Bromopyridin-3-yl)(3-((4-chlorbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanon CAS No. 1396856-87-3](/img/structure/B2493134.png)
(5-Bromopyridin-3-yl)(3-((4-chlorbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is an intricate organic molecule characterized by its unique aromatic and heterocyclic structures
Wissenschaftliche Forschungsanwendungen
This compound is versatile in various scientific research applications:
Chemistry: : Used in the development of new synthetic methodologies and reaction mechanisms.
Biology: : Serves as a probe to study biological processes and interactions.
Medicine: : Potentially useful in the development of new pharmacological agents due to its structural complexity and biological activity.
Industry: : Employed in the synthesis of advanced materials and chemical sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves a multi-step process:
Formation of 5-Bromopyridin-3-yl Intermediate: : This step involves the bromination of pyridine to introduce a bromine atom at the 5th position.
Synthesis of 4-Chlorobenzo[d]thiazol-2-yl Intermediate: : This requires the chlorination of benzo[d]thiazole to produce the desired intermediate.
Coupling Reaction: : The two intermediates are coupled via a carbonylation reaction in the presence of an appropriate catalyst (like Pd/C) and base under specific temperature and pressure conditions to form (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone.
Industrial Production Methods
For industrial production, this synthesis can be scaled up with adjustments for optimization, including more efficient catalysts, continuous flow systems, and rigorous quality control measures to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound primarily undergoes substitution and coupling reactions due to its aromatic rings and functional groups:
Nucleophilic Substitution: : The bromine atom on the pyridinyl ring can be substituted by nucleophiles like amines or thiols.
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Palladium Catalysts: : Often used in coupling reactions.
Bases: : Such as K2CO3 or NaOH.
Solvents: : Organic solvents like DMF or toluene are commonly used.
Major Products
Substitution reactions primarily yield substituted pyridinyl derivatives, while coupling reactions often lead to complex biaryl structures.
Wirkmechanismus
Mechanism
The compound interacts with biological targets primarily through non-covalent interactions, such as hydrogen bonding and π-π stacking, due to its aromatic and heterocyclic moieties.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : Possible interaction with cell surface or nuclear receptors affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromopyridin-3-yl)(3-(benzo[d]thiazol-2-yl)azetidin-1-yl)methanone: : Similar structure but lacks the chlorinated benzothiazole.
(5-Fluoropyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: : Fluorine replaces bromine, affecting reactivity and biological activity.
Uniqueness
The unique combination of bromine and chlorine atoms in the compound provides distinct electronic properties and reactivity, making it a valuable tool in chemical synthesis and biological research.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2S/c17-10-4-9(5-19-6-10)15(22)21-7-11(8-21)23-16-20-14-12(18)2-1-3-13(14)24-16/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYREWQTJPHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)

![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)




![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)
![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

